molecular formula C15H12ClN5O B5323101 2-chloro-N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5323101
M. Wt: 313.74 g/mol
InChI Key: STVBQMJTGYYBHY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methylpyridinyl group, and a triazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylpyridinyl Group: This step may involve a nucleophilic substitution reaction where the pyridine derivative is introduced.

    Formation of the Triazolyl Group: The triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylpyridinyl group.

    Reduction: Reduction reactions could target the chloro group or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could introduce various functional groups onto the benzamide core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The triazole ring, in particular, is known for its bioactivity.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and triazole groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide: Unique due to its specific substitution pattern.

    N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide: Lacks the chloro group, which may affect its reactivity and bioactivity.

    2-chloro-N-(pyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide: Similar but without the methyl group, potentially altering its properties.

Uniqueness

The presence of both the chloro and methylpyridinyl groups, along with the triazole ring, makes this compound unique

Properties

IUPAC Name

2-chloro-N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c1-10-4-5-17-14(6-10)20-15(22)12-3-2-11(7-13(12)16)21-8-18-19-9-21/h2-9H,1H3,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVBQMJTGYYBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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